molecular formula C16H23NO7 B15303788 (2R)-2-[(Tert-butoxy)carbonylamino]-2-(2,3,4-trimethoxyphenyl)acetic acid

(2R)-2-[(Tert-butoxy)carbonylamino]-2-(2,3,4-trimethoxyphenyl)acetic acid

Cat. No.: B15303788
M. Wt: 341.36 g/mol
InChI Key: QDBDHIGVXQHABS-UHFFFAOYSA-N
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Description

2-{[(tert-butoxy)carbonyl]amino}-2-(2,3,4-trimethoxyphenyl)acetic acid is a synthetic organic compound characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a trimethoxyphenyl moiety. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(tert-butoxy)carbonyl]amino}-2-(2,3,4-trimethoxyphenyl)acetic acid typically involves the protection of an amino acid derivative with a Boc group. The process can be carried out using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction conditions often include ambient temperature and aqueous or organic solvents.

Industrial Production Methods

Industrial production of this compound may involve flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-{[(tert-butoxy)carbonyl]amino}-2-(2,3,4-trimethoxyphenyl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the Boc-protected amine group.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride.

    Nucleophiles: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

2-{[(tert-butoxy)carbonyl]amino}-2-(2,3,4-trimethoxyphenyl)acetic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and peptide chemistry.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for potential therapeutic applications, including drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-{[(tert-butoxy)carbonyl]amino}-2-(2,3,4-trimethoxyphenyl)acetic acid involves the cleavage of the Boc protecting group under acidic conditions, releasing the free amine. This amine can then participate in various biochemical pathways and interactions. The molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(tert-butoxy)carbonyl]amino}-2-(2-fluoro-4-hydroxyphenyl)acetic acid
  • 2-{[(tert-butoxy)carbonyl]amino}-2-(2,4-dimethoxyphenyl)acetic acid
  • 2-{[(tert-butoxy)carbonyl]amino}-2-(3,4,5-trimethoxyphenyl)acetic acid

Uniqueness

2-{[(tert-butoxy)carbonyl]amino}-2-(2,3,4-trimethoxyphenyl)acetic acid is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and interactions in chemical and biological systems. This uniqueness makes it a valuable compound for specialized applications in research and industry .

Properties

Molecular Formula

C16H23NO7

Molecular Weight

341.36 g/mol

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(2,3,4-trimethoxyphenyl)acetic acid

InChI

InChI=1S/C16H23NO7/c1-16(2,3)24-15(20)17-11(14(18)19)9-7-8-10(21-4)13(23-6)12(9)22-5/h7-8,11H,1-6H3,(H,17,20)(H,18,19)

InChI Key

QDBDHIGVXQHABS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(C1=C(C(=C(C=C1)OC)OC)OC)C(=O)O

Origin of Product

United States

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